molecular formula C8H6N2OS B12818551 (1H-Imidazol-4-yl)(thiophen-2-yl)methanone

(1H-Imidazol-4-yl)(thiophen-2-yl)methanone

Cat. No.: B12818551
M. Wt: 178.21 g/mol
InChI Key: NDYVKDOAOVBMSV-UHFFFAOYSA-N
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Description

(1H-Imidazol-4-yl)(thiophen-2-yl)methanone is a heterocyclic compound that combines the structural features of both imidazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-4-yl)(thiophen-2-yl)methanone typically involves the condensation of imidazole derivatives with thiophene derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-4-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or thiophene ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1H-Imidazol-4-yl)(thiophen-2-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1H-Imidazol-4-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Imidazol-4-yl)(benzyl)methanone
  • (1H-Imidazol-4-yl)(phenyl)methanone
  • (1H-Imidazol-4-yl)(pyridin-2-yl)methanone

Uniqueness

(1H-Imidazol-4-yl)(thiophen-2-yl)methanone is unique due to the presence of both imidazole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6N2OS

Molecular Weight

178.21 g/mol

IUPAC Name

1H-imidazol-5-yl(thiophen-2-yl)methanone

InChI

InChI=1S/C8H6N2OS/c11-8(6-4-9-5-10-6)7-2-1-3-12-7/h1-5H,(H,9,10)

InChI Key

NDYVKDOAOVBMSV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CN=CN2

Origin of Product

United States

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